molecular formula C11H15NO3 B1330549 Tert-butyl 3-hydroxyphenylcarbamate CAS No. 19962-06-2

Tert-butyl 3-hydroxyphenylcarbamate

Cat. No.: B1330549
CAS No.: 19962-06-2
M. Wt: 209.24 g/mol
InChI Key: HJQNVUQTARSZDK-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxyphenylcarbamate, also known as Ultraviolet Absorber UV-234, is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-hydroxyphenylcarbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industry standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxyphenylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Tert-butyl 3-hydroxyphenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from other functional groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitubercular properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used as an ultraviolet absorber in various industrial products, providing protection against UV radiation.

Comparison with Similar Compounds

    tert-Butyl N-hydroxycarbamate (N-Boc-Hydroxylamine): This compound is similar in structure and is used in various chemical applications.

    tert-Butyl carbamate: Another related compound with similar protective properties for amines.

Uniqueness: Tert-butyl 3-hydroxyphenylcarbamate stands out due to its specific combination of a tert-butyl group and a hydroxyphenyl group, which imparts unique chemical properties and reactivity. Its ability to act as an ultraviolet absorber and its potential biological activities make it a valuable compound in both research and industry.

Properties

IUPAC Name

tert-butyl N-(3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQNVUQTARSZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310147
Record name TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19962-06-2
Record name 19962-06-2
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Record name TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-hydroxyphenyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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